2,3-二氧代-1,2,3,4-四氢喹喔啉-6-磺酰氯

描述

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is a chemical compound that serves as an intermediate in the synthesis of various quinoxaline derivatives. These derivatives have been studied for their potential applications in medicinal chemistry, particularly due to their antimicrobial properties and ability to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication .

Synthesis Analysis

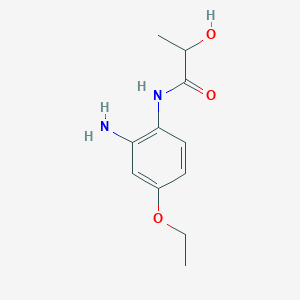

The synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride involves a multi-step reaction starting with o-phenylenediamine and oxalic acid to form quinoxaline-2,3-dione. This intermediate is then subjected to chlorosulfonation using chlorosulfonic acid to yield the sulfonyl chloride compound . Additionally, a one-pot synthesis method has been described for the synthesis of related 3,4-dihydroquinoxalines bearing a sulfonamide or an amide group, which highlights the versatility of quinoxaline derivatives in synthetic chemistry .

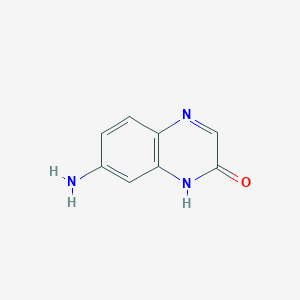

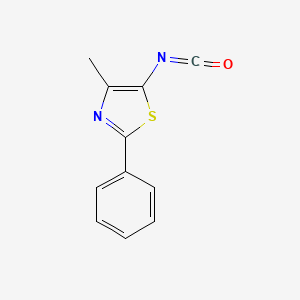

Molecular Structure Analysis

The molecular structure of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is characterized by the presence of a quinoxaline core, a sulfonyl chloride group at the 6-position, and two keto groups at the 2 and 3 positions. The structure has been confirmed using various spectroscopic methods, including IR, ^1H-NMR, ^13C-NMR, and mass spectrometry .

Chemical Reactions Analysis

This compound is reactive towards nucleophiles, such as hydrazine hydrate, to afford sulfonyl hydrazides . It can also undergo further reactions with different amines to yield a variety of sulfonylquinoxaline derivatives . The reactivity of the sulfonyl chloride group is a key feature that allows for the synthesis of a wide range of functionalized quinoxaline compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride are not explicitly detailed in the provided papers. However, the compound's reactivity, particularly the sulfonyl chloride group, suggests that it is likely to be sensitive to moisture and should be handled under anhydrous conditions. The compound's solubility and stability would be influenced by its functional groups and the overall molecular structure .

Relevant Case Studies

Several case studies have demonstrated the utility of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride in medicinal chemistry. For instance, its derivatives have shown promising antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Some derivatives have also exhibited immunostimulatory action and have been evaluated as DNA gyrase inhibitors, which is a promising strategy for designing new antibacterial agents . Another study improved the determination of dopamine hydrochloride in biological samples using a related sulfonyl chloride compound, showcasing the compound's potential in analytical chemistry .

科学研究应用

DPP-4 抑制剂和降血糖剂

该化合物已被评估用于其作为 DPP-4 抑制剂和降血糖剂的潜在用途。DPP-4 抑制剂是一类药物,可帮助降低糖尿病患者的血糖水平 .

取代喹喔啉的合成

已开发出一种合成取代的 2,3-二氧代-1,2,3,4-四氢喹喔啉的方法,这些化合物是生产各种药物的有用中间体 .

甘氨酸受体拮抗剂

该化合物的衍生物可以用作甘氨酸受体拮抗剂,作为止痛药、抗惊厥药、神经保护剂和镇静催眠药的潜在应用 .

绿色合成和反应

作用机制

Target of Action

The primary target of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is the enzyme Poly (ADP-ribose) polymerase 1 (PARP-1) . PARP-1 plays a crucial role in DNA repair and genomic stability. It is involved in several cellular processes, including modulation of chromatin structure, transcription, and apoptosis .

Mode of Action

This compound interacts with PARP-1, inhibiting its activity .

Biochemical Pathways

By inhibiting PARP-1, 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride affects the DNA repair pathways in which PARP-1 is involved . This can lead to an accumulation of DNA damage in cells, which can trigger apoptosis (programmed cell death) if the damage is too severe to be repaired .

Pharmacokinetics

In silico studies suggest that it has good oral bioavailability .

Result of Action

The inhibition of PARP-1 by 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride can lead to cell growth arrest at the G2/M phase, induction of programmed apoptosis, and an increase in the autophagic process . These effects can be particularly pronounced in cancer cells, which often rely on PARP-1 for survival and proliferation .

安全和危害

未来方向

The compound has been used in the design and synthesis of new derivatives with potential PARP-1 inhibitory activity . These new compounds have shown promising results as selective dipeptidyl peptidase-IV (DPP-4) inhibitors and in vivo hypoglycemic agents . This suggests that “2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride” and its derivatives could have potential applications in the treatment of diabetes and other related conditions .

属性

IUPAC Name |

2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHXFHCNOUEKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407238 | |

| Record name | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

952-10-3 | |

| Record name | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

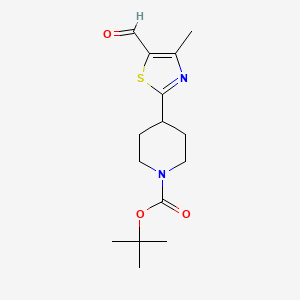

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride in the synthesis of quinoxaline-6-sulfonohydrazone derivatives?

A1: 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride serves as a crucial intermediate in synthesizing various quinoxaline-6-sulfonohydrazone derivatives. The research paper outlines that reacting this compound with hydrazine hydrate yields 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide (compound 1) []. Further reacting compound 1 with substituted benzaldehydes or aromatic ketones leads to the formation of the desired quinoxaline-6-sulfonohydrazone derivatives [].

Q2: What are the advantages of the synthetic methodology used in the study for producing 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride?

A2: The study highlights that the synthetic methodology employed is both efficient and environmentally friendly []. This is primarily attributed to the utilization of water during the work-up stage, minimizing the use of hazardous organic solvents and promoting greener chemical practices.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole](/img/structure/B1309573.png)

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B1309574.png)

![1-{[4-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}azepan-2-one](/img/structure/B1309585.png)